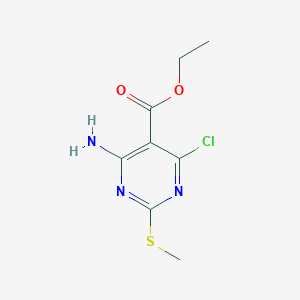
Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly interesting due to its potential pharmacological properties and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate, urea, and substituted aldehydes under reflux conditions in the presence of a catalyst such as concentrated hydrochloric acid . The reaction proceeds through a series of steps, including condensation, cyclization, and substitution reactions, to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to form substitution products.
Oxidation and Reduction: The methylthio group can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylamine, sodium phenoxide, sodium thiophenoxide, and various oxidizing and reducing agents. Reaction conditions typically involve solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating or the use of catalysts.
Major Products Formed
Major products formed from these reactions include various substituted pyrimidines, pyrimidinopyridones, and other fused heterocyclic compounds .
Applications De Recherche Scientifique
Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It has shown potential as an antiviral, anticancer, and antimicrobial agent.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- 4-amino-6-chloro-2-methylthiopyrimidine
- Pyrimidinopyridones
Uniqueness
Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methylthio groups allows for versatile reactivity and potential pharmacological activities that may not be present in other similar compounds .
Propriétés
Formule moléculaire |
C8H10ClN3O2S |
|---|---|
Poids moléculaire |
247.70 g/mol |
Nom IUPAC |
ethyl 4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H10ClN3O2S/c1-3-14-7(13)4-5(9)11-8(15-2)12-6(4)10/h3H2,1-2H3,(H2,10,11,12) |
Clé InChI |
UCCAUFBWHVHSFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(N=C1Cl)SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















